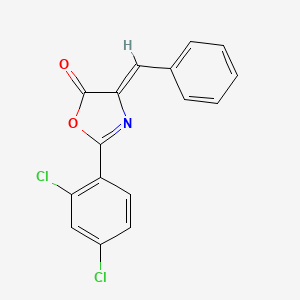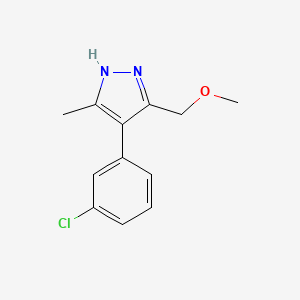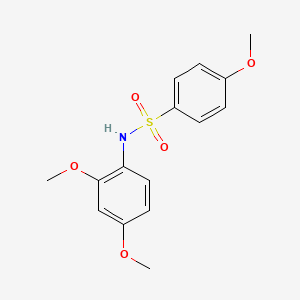![molecular formula C21H29N3O3 B5619881 N-[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5619881.png)
N-[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions that may include acylation, alkylation, and cyclization processes. For instance, the synthesis of similar N-(omega-Aminoalkyl)-2,2,5,5-tetrahydro-3-pyrroline or -pyrrolidine-3-carboxamides involves acylation of the primary amino group of the side chain by reactive acid derivatives or alkylation through the formation of Schiff bases and subsequent reduction (Hankovszky et al., 1986).
Molecular Structure Analysis
Molecular structure analysis includes the study of conformational isomerism, as seen in similar compounds where atropisomerism exists, and enantiomers can racemize at room temperature. This aspect of study helps in understanding the three-dimensional arrangement of atoms in a molecule and its influence on chemical reactivity and interaction with biological targets (Remy et al., 1983).
Chemical Reactions and Properties
Compounds of this nature may participate in various chemical reactions, including those that modify their structure to enhance pharmacological properties. For instance, chemical modifications and the synthesis of analogs to improve pharmacological profiles have been explored in related compounds, indicating a wide range of possible chemical reactions that can alter the chemical and pharmacological properties of the base compound (Nie et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, are crucial for the pharmacological application of chemical compounds. For instance, the synthesis and crystal structure of benzamide derivatives indicate the importance of these properties in determining the compound's suitability for further application (Wu et al., 2014).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability, and degradation pathways, are vital for understanding the compound's behavior under physiological conditions. Synthesis and characterization of complexes, for example, provide insights into the reactivity and potential biological applications of similar compounds (Amirnasr et al., 2002).
作用機序
Safety and Hazards
将来の方向性
The future directions in the research and development of pyrrolidine and piperidine derivatives are likely to involve the design of new compounds with different biological profiles. This could be achieved by exploring the pharmacophore space due to sp3 hybridization, manipulating the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
特性
IUPAC Name |
N-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c25-20(17-9-14-27-19-6-2-1-5-16(19)15-17)22-18-7-12-24(13-8-18)21(26)23-10-3-4-11-23/h1-2,5-6,17-18H,3-4,7-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOHUMLSZBRSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCC(CC2)NC(=O)C3CCOC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(cyclohexylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5619802.png)


![5-[1-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-4-methylpyrimidin-2-amine](/img/structure/B5619826.png)
![5-bromo-N-[2-(methylthio)phenyl]-2-furamide](/img/structure/B5619833.png)
![[2-(3-{[rel-(1R,5R)-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5619837.png)
![N-ethyl-5-[2-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B5619846.png)
![4-({2-[1-(methoxyacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5619862.png)
![1,1'-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5619865.png)

![N-[(1-hydroxycyclohexyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5619873.png)
![N-(3-methoxybenzyl)-3-{1-[(6-oxo-1,6-dihydropyridin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5619883.png)

